N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyrazole Ring: This involves the cyclization of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Benzimidazole and Pyrazole Rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the Pyridine and Isobutyl Groups: These groups can be introduced through nucleophilic substitution reactions or via Grignard reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself, albendazole, and mebendazole share the benzimidazole core structure.
Pyrazole Derivatives: Compounds such as pyrazole, celecoxib, and rimonabant contain the pyrazole ring.
Uniqueness
N-[2-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-5-YL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole rings, along with the presence of pyridine and isobutyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-12(2)8-19-23-15-6-5-14(9-17(15)24-19)22-20(27)18-10-16(25-26-18)13-4-3-7-21-11-13/h3-7,9-12H,8H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
NRNUOWHYLJJIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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